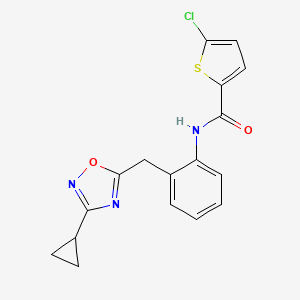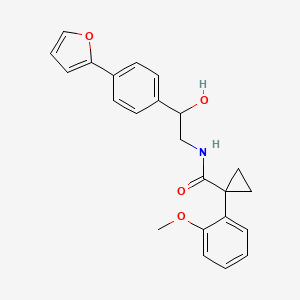![molecular formula C19H14N2O3S B2740809 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477554-39-5](/img/new.no-structure.jpg)
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities
Mécanisme D'action
Target of Action
Compounds with similar benzothiazole structures have been found to exhibit anti-tubercular activity . They have been shown to inhibit the growth of M. tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth ofM. tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been known to affect the growth ofM. tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of these bacteria.
Result of Action
Benzothiazole derivatives have been known to inhibit the growth ofM. tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.
Méthodes De Préparation
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This step involves the cyclization of 4,6-dimethyl-2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Synthesis of the Chromene Core: The chromene core can be synthesized via the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the chromene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or chromene rings, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified benzothiazole or chromene derivatives with altered functional groups.
Applications De Recherche Scientifique
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-Alzheimer agent by inhibiting monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the breakdown of neurotransmitters.
Antimicrobial Activity: It has demonstrated antimicrobial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Antidepressant Activity: Some derivatives of benzothiazole have been evaluated for their antidepressant activity, showing promising results in preclinical studies.
Comparaison Avec Des Composés Similaires
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can be compared with other benzothiazole and chromene derivatives:
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 6-methylbenzothiazole share structural similarities but differ in their biological activities and reactivity.
Chromene Derivatives: Chromene-based compounds like 4H-chromene-3-carboxamide exhibit similar core structures but may have different substituents that alter their pharmacological profiles.
The uniqueness of this compound lies in its combined benzothiazole and chromene moieties, which contribute to its diverse chemical reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
477554-39-5 |
|---|---|
Formule moléculaire |
C19H14N2O3S |
Poids moléculaire |
350.39 |
Nom IUPAC |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H14N2O3S/c1-10-7-11(2)16-15(8-10)25-19(20-16)21-18(23)13-9-24-14-6-4-3-5-12(14)17(13)22/h3-9H,1-2H3,(H,20,21,23) |
Clé InChI |
SBVIMSXGLQUMAS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea](/img/structure/B2740727.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2740731.png)

![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2740736.png)
![3-(butan-2-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2740737.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2740738.png)

![3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B2740741.png)

![2-amino-8-[(azepan-1-yl)methyl]-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2740743.png)
![(E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2740745.png)

